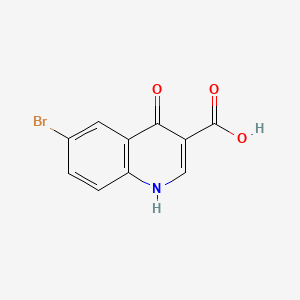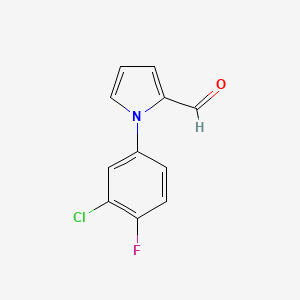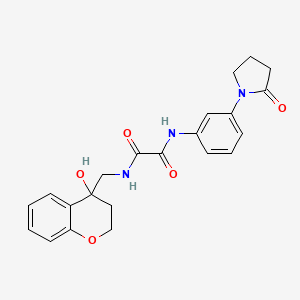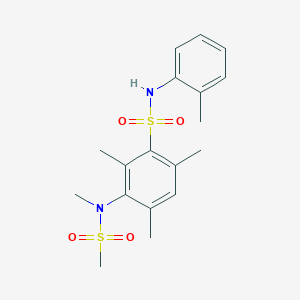![molecular formula C25H24FN3O2 B2959849 N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide CAS No. 331461-04-2](/img/structure/B2959849.png)
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide is a fascinating compound within the realm of organic chemistry. It has garnered attention due to its unique structure and potential applications in various scientific fields. This article aims to delve into the specifics of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and its comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide typically involves a multi-step reaction process. The primary synthetic route involves the condensation of an amine with an aldehyde to form the imine intermediate, followed by acylation to achieve the final compound.
Step 1: : Condensation reaction between 4-fluorobenzaldehyde and dibenzylamine under anhydrous conditions, using a catalyst such as an acid or base to facilitate imine formation.
Step 2: : Acylation of the imine intermediate with a suitable acylating agent, such as a carboxylic acid derivative, in the presence of a coupling reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. Automation and continuous flow chemistry techniques could enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide undergoes several types of chemical reactions, including:
Oxidation: : Conversion to corresponding amide oxides under specific oxidative conditions.
Reduction: : Reduction of the imine group to amine using reducing agents such as sodium borohydride.
Substitution: : Electrophilic substitution on the benzyl groups or the fluoro-substituted phenyl ring.
Common Reagents and Conditions
The reactions mentioned above often require reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminium hydride), and bases or acids to catalyze substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
Oxidation: : Formation of amide oxides.
Reduction: : Formation of N',N'-dibenzyl-N-(4-fluorophenyl)methylamino butanediamide.
Substitution: : Varied products depending on the position and nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide is used as an intermediate in the synthesis of other complex molecules. It serves as a building block for creating compounds with potential pharmacological properties.
Biology
The compound's interactions with biological molecules are of interest. Studies focus on how it binds to proteins or enzymes, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine
Preliminary research investigates its potential therapeutic applications, such as its role in inhibiting specific enzymes or signaling pathways implicated in diseases.
Industry
In industry, this compound might be utilized in the development of novel materials or as a precursor in the manufacture of advanced polymers or resins.
Mechanism of Action
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide exerts its effects through specific molecular targets and pathways. Its mechanism of action often involves:
Binding to Enzymes: : Inhibiting or modulating the activity of target enzymes, affecting biochemical pathways.
Interaction with Receptors: : Binding to cell surface or intracellular receptors, influencing cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N',N'-dibenzyl-N-methylidenamino butanediamide
N',N'-dibenzyl-N-[(Z)-(3-chlorophenyl)methylideneamino]butanediamide
N',N'-dibenzyl-N-[(Z)-(4-bromophenyl)methylideneamino]butanediamide
Uniqueness
What sets N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide apart from similar compounds is its specific functional groups and the presence of the fluorine atom. This fluorine substitution can lead to distinct chemical properties and biological activities, making it a unique subject of study.
Properties
IUPAC Name |
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-23-13-11-20(12-14-23)17-27-28-24(30)15-16-25(31)29(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,17H,15-16,18-19H2,(H,28,30)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLBYITKZIIER-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)N/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide](/img/structure/B2959770.png)



![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)

